SIB 1757

Vue d'ensemble

Description

SIB-1757 est un composé chimique connu pour son rôle d'antagoniste sélectif du sous-type 5 du récepteur métabotropique du glutamate (mGluR5). Il a été largement utilisé dans la recherche scientifique pour étudier les fonctions et les mécanismes du mGluR5, en particulier dans le contexte des études neurologiques et hépatopathologiques .

Applications De Recherche Scientifique

SIB-1757 has been extensively used in various fields of scientific research:

Neurology: It is used to study the role of mGluR5 in brain development and its potential neuroprotective effects.

Pain Management: Demonstrates anti-hyperalgesia effects in animal models, making it a valuable tool in pain research.

Hepatology: Shows hepatoprotective effects, particularly in studies involving acetaminophen-induced hepatotoxicity.

Cell Signaling: Utilized in studies related to mGluR5-mediated cell signaling pathways.

Mécanisme D'action

Target of Action

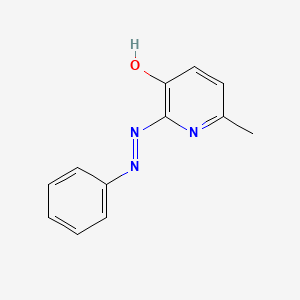

SIB 1757, also known as 6-Methyl-2-(phenylazo)-3-pyridinol, is a drug used in scientific research and was one of the first compounds developed that acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR 5 . This receptor is the primary target of this compound .

Mode of Action

This compound interacts with its target, the mGluR 5 receptor, by inhibiting the glutamate-induced intracellular calcium responses . This inhibition is achieved non-competitively, as demonstrated by Schild analysis . The IC50 value of this compound at mGluR5 is 0.37 μM, indicating a high degree of selectivity .

Biochemical Pathways

The action of this compound affects the glutamate signaling pathway, specifically the metabotropic glutamate receptor subtype mGluR 5 . By inhibiting this receptor, this compound can modulate the downstream effects of glutamate signaling, including the regulation of intracellular calcium levels .

Pharmacokinetics

The effectiveness of this compound in experimental models suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for research applications .

Result of Action

The molecular and cellular effects of this compound’s action include anti-hyperalgesia effects in animals . Additionally, this compound, along with other mGluR 5 antagonists, has been shown to have neuroprotective and hepatoprotective effects .

Analyse Biochimique

Biochemical Properties

6-Methyl-2-(phenylazo)-3-pyridinol interacts with the metabotropic glutamate receptor subtype mGluR 5 . It acts as a selective antagonist, inhibiting the glutamate-induced increase in intracellular calcium at human metabotropic glutamate receptor 1 (hmGluR1) .

Cellular Effects

6-Methyl-2-(phenylazo)-3-pyridinol has been shown to have neuroprotective and hepatoprotective effects . It is also used to study the role of the mGluR 5 receptor in brain development . In rat neonatal brain slices, 6-Methyl-2-(phenylazo)-3-pyridinol inhibited (S)-3,5-dihydroxyphenylglycine (DHPG)-evoked inositol phosphate accumulation in hippocampus and striatum by 60% to 80% .

Molecular Mechanism

6-Methyl-2-(phenylazo)-3-pyridinol exerts its effects at the molecular level by acting as a selective antagonist for the metabotropic glutamate receptor subtype mGluR 5 . It non-competitively inhibits glutamate-induced increase in intracellular calcium at human metabotropic glutamate receptor 1 (hmGluR1) .

Dosage Effects in Animal Models

In animal models, 6-Methyl-2-(phenylazo)-3-pyridinol has been shown to have anti-hyperalgesia effects

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SIB-1757 implique la formation d'un groupe phénylazo lié à un cycle pyridinol. Les étapes clés comprennent :

Formation du composé azo : Cela implique la réaction de l'aniline avec l'acide nitreux pour former un sel de diazonium, qui est ensuite couplé à un dérivé de pyridinol.

Conditions de réaction : La réaction est généralement réalisée en milieu acide à basse température pour assurer la stabilité du sel de diazonium.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du SIB-1757 ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire, en s'assurant que la pureté et le rendement soient optimisés pour une production à grande échelle. Cela impliquerait probablement des réacteurs à écoulement continu et des mesures strictes de contrôle qualité pour maintenir l'intégrité du composé .

Analyse Des Réactions Chimiques

Types de réactions

SIB-1757 subit principalement :

Réactions de substitution : En raison de la présence du groupe phénylazo, il peut participer à des réactions de substitution électrophile.

Oxydation et réduction : Le groupe azo peut être réduit pour former des amines, et le cycle pyridinol peut subir une oxydation dans des conditions spécifiques.

Réactifs et conditions courants

Substitution électrophile : Implique généralement des réactifs comme les halogènes ou les agents nitrants en présence d'un catalyseur.

Réduction : Utilise généralement des agents réducteurs tels que le dithionite de sodium ou l'hydrogène en présence d'un catalyseur au palladium.

Oxydation : Utilise souvent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Produits majeurs

Réduction : conduit à la formation des amines correspondantes.

Oxydation : Résultat de la formation de dérivés oxydés de pyridinol.

Applications de la recherche scientifique

SIB-1757 a été largement utilisé dans divers domaines de la recherche scientifique :

Neurologie : Il est utilisé pour étudier le rôle du mGluR5 dans le développement du cerveau et ses effets neuroprotecteurs potentiels.

Gestion de la douleur : Il démontre des effets anti-hyperalgésiques dans les modèles animaux, ce qui en fait un outil précieux dans la recherche sur la douleur.

Hépatopathologie : Il montre des effets hépatoprotecteurs, en particulier dans les études impliquant l'hépatotoxicité induite par le paracétamol.

Signalisation cellulaire : Utilisé dans des études liées aux voies de signalisation cellulaire médiées par mGluR5.

Mécanisme d'action

SIB-1757 agit comme un antagoniste non compétitif du sous-type 5 du récepteur métabotropique du glutamate (mGluR5). Il inhibe l'activité du récepteur en se liant à un site distinct du site de liaison du glutamate, empêchant ainsi le récepteur de subir les changements conformationnels nécessaires à son activation. Cette inhibition entraîne une diminution des niveaux intracellulaires de calcium, ce qui est crucial pour divers processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

SIB-1893 : Un autre antagoniste sélectif du mGluR5, similaire en structure et en fonction au SIB-1757.

MPEP (2-Méthyl-6-(phényléthynyl)pyridine) : Un antagoniste du mGluR5 bien connu avec une structure chimique différente mais des propriétés fonctionnelles similaires.

Unicité

SIB-1757 est unique en raison de sa grande sélectivité et de son mécanisme d'action non compétitif. Contrairement aux antagonistes compétitifs, il ne rivalise pas avec le glutamate pour se lier au récepteur, ce qui permet une inhibition plus efficace sous des concentrations variables de glutamate .

Propriétés

IUPAC Name |

6-methyl-2-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCPVWIREQIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425754 | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31993-01-8 | |

| Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SIB 1757 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

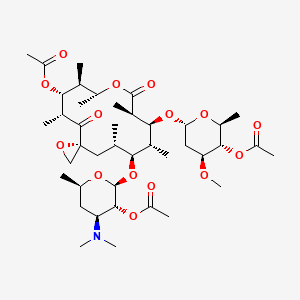

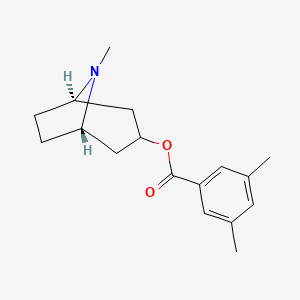

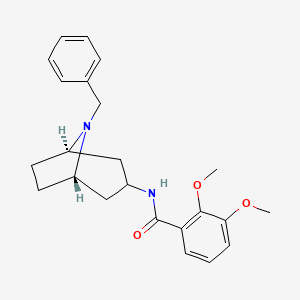

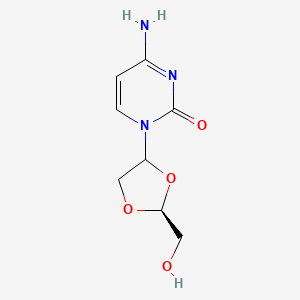

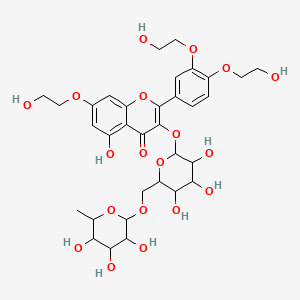

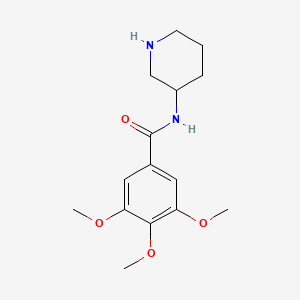

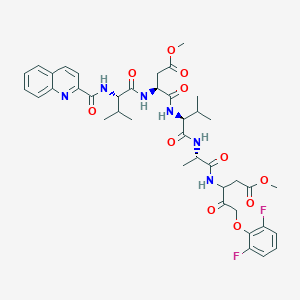

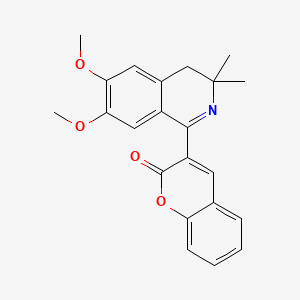

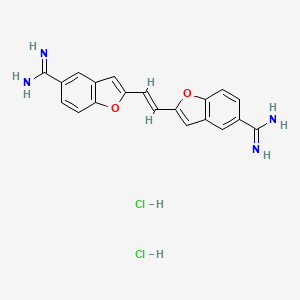

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.